5,5'-Sulfonyldiisophthalic acid
Description
5,5'-Sulfonyldiisophthalic acid is a dicarboxylic acid derivative characterized by a central sulfonyl group (-SO₂-) bridging two isophthalic acid moieties. Its molecular formula is C₁₆H₁₀O₁₀S, with a molecular weight of 418.32 g/mol. The sulfonyl group imparts strong electron-withdrawing properties, enhancing the acidity of the carboxylic groups and influencing its coordination behavior. This compound is primarily utilized as a ligand in metal-organic frameworks (MOFs), where its rigid structure and multiple coordination sites facilitate the construction of porous materials for gas storage, catalysis, and sensing applications .
Properties
IUPAC Name |
5-(3,5-dicarboxyphenyl)sulfonylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O10S/c17-13(18)7-1-8(14(19)20)4-11(3-7)27(25,26)12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHBAQRKLOAGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5’-Sulfonyldiisophthalic acid can be synthesized through the oxidation of isophthalic acid derivatives. One common method involves the use of fuming sulfuric acid as an oxidizing agent. The reaction is typically carried out in an electric heating reaction kettle, where isophthalic acid is added to fuming sulfuric acid while stirring. The mixture is then heated to a temperature range of 186-196°C to facilitate the oxidation process .
Industrial Production Methods
Industrial production of 5,5’-Sulfonyldiisophthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade fuming sulfuric acid and controlled reaction conditions to ensure high yield and purity of the final product. Safety measures, such as proper ventilation and personal protective equipment, are essential during the production process to handle the corrosive nature of the reagents .
Chemical Reactions Analysis
Types of Reactions
5,5’-Sulfonyldiisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
5,5’-Sulfonyldiisophthalic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-Sulfonyldiisophthalic acid involves its interaction with molecular targets through its sulfone and carboxylic acid groups. These functional groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The sulfone group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5,5'-sulfonyldiisophthalic acid with structurally analogous diisophthalic acid derivatives, focusing on their central functional groups, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Diisophthalic Acid Derivatives
Key Comparative Analysis
Structural Influence on Acidity and Coordination
- The sulfonyl group in 5,5'-sulfonyldiisophthalic acid enhances acidity (pKa ~2-3 for carboxylic groups) compared to the carbonyl variant (pKa ~3-4), improving metal-binding efficiency in MOFs .
- Phosphoryl and sulfonyl groups introduce additional hydrogen-bonding or ionic interactions, broadening applications in biomedicine and ion-exchange materials .
Electronic and Conjugation Properties
- The butadiyne-linked derivative exhibits extended π-conjugation, making it suitable for optoelectronic devices. In contrast, the pyridine-triazole variant offers nitrogen-rich sites for selective guest binding in MOFs .
Thermal and Chemical Stability
- Sulfonyl and naphthalene-linked compounds demonstrate superior thermal stability (>300°C) due to rigid aromatic cores, whereas phosphoryl derivatives may degrade at lower temperatures (~200°C) due to hydrolytic sensitivity .
Synthesis Complexity
Biological Activity
5,5'-Sulfonyldiisophthalic acid (SDIPA) is an aromatic sulfonic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C14H10O6S
Molecular Weight: 306.29 g/mol
Chemical Structure:
- The compound features two isophthalic acid units connected by a sulfonyl group, contributing to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that SDIPA exhibits a range of biological activities, primarily due to its ability to interact with various cellular targets. Key areas of interest include:
- Antimicrobial Activity: Preliminary studies suggest that SDIPA can inhibit the growth of certain bacteria and fungi.
- Antioxidant Properties: The compound has shown potential in reducing oxidative stress in cellular models.
- Anti-inflammatory Effects: Research indicates that SDIPA may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of SDIPA is thought to arise from its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition: SDIPA may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
- Reactive Oxygen Species (ROS) Scavenging: The compound can neutralize ROS, thereby reducing oxidative damage in cells.
- Cytokine Modulation: SDIPA may alter the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of SDIPA against various pathogens. The results are summarized in Table 1.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Candida albicans | 10 | 100 µg/mL |
The findings indicate that SDIPA possesses significant antibacterial activity, particularly against Staphylococcus aureus.
Antioxidant Activity
In a cellular model, the antioxidant capacity of SDIPA was assessed using the DPPH radical scavenging assay. The results are shown in Table 2.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 75 |
At higher concentrations, SDIPA demonstrated a substantial ability to scavenge free radicals, indicating its potential as an antioxidant agent.
Anti-inflammatory Effects
A recent study investigated the effects of SDIPA on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The results are displayed in Table 3.
| Cytokine | Control (pg/mL) | SDIPA Treated (pg/mL) |
|---|---|---|
| TNF-α | 200 | 120 |
| IL-6 | 150 | 90 |
| IL-1β | 180 | 100 |
The data suggest that treatment with SDIPA significantly reduced the levels of pro-inflammatory cytokines, highlighting its potential for use in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
